4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile
Description
Properties
CAS No. |
821777-41-7 |
|---|---|
Molecular Formula |
C12H13F3N2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
4-(tert-butylamino)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-11(2,3)17-9-5-4-8(7-16)10(6-9)12(13,14)15/h4-6,17H,1-3H3 |
InChI Key |
KWGGYJYWOVMYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Halogenated Precursors
A common strategy involves substituting halogen atoms in 4-halo-2-(trifluoromethyl)benzonitrile derivatives with tert-butylamine. For example, 4-chloro-2-(trifluoromethyl)benzonitrile undergoes NAS under catalytic conditions.
- Substrate : 4-Chloro-2-(trifluoromethyl)benzonitrile (258.0 g, 1 mol).
- Reagent : tert-Butylamine (145.2 g, 2 mol).
- Catalyst : CuBr (143.0 g, 1 mol) and 1-butyl-3-methylimidazolium bromide (2.2 g, 0.01 mol).
- Conditions : N-Methylpyrrolidone (NMP) solvent, 185–195°C, 5–9 hours.
- Yield : 68–72% after recrystallization in toluene.
Key Challenges :
- Steric hindrance from the tert-butyl group reduces reaction rates.
- Competing side reactions (e.g., dehalogenation) necessitate precise temperature control.
Reductive Amination of Nitro Intermediates
Nitro Reduction Followed by Alkylation
4-Nitro-2-(trifluoromethyl)benzonitrile serves as a precursor for reductive amination.
- Nitro Reduction : Hydrogenate 4-nitro-2-(trifluoromethyl)benzonitrile (229.1 g, 1 mol) using Raney nickel (20 wt%) in ethanol at 50–60°C under 3 atm H₂. Yield: 95% 4-amino-2-(trifluoromethyl)benzonitrile.
- Alkylation : React the amine with tert-butyl bromide (137.0 g, 1 mol) in DMF using K₂CO₃ (276.4 g, 2 mol) at 80°C for 12 hours. Yield: 65–70%.
Optimization :
Multi-Step Synthesis from m-Trifluoromethylfluorobenzene
Bromination-Cyanation-Amination Sequence
A three-step route starting from m-trifluoromethylfluorobenzene is widely employed industrially ():
Step 1: Bromination
- Reactants : m-Trifluoromethylfluorobenzene (200 kg), dibromohydantoin (188 kg).
- Conditions : Glacial acetic acid (80 kg), H₂SO₄ (35 kg), 5–7 hours reflux.
- Product : 4-Fluoro-2-bromo-α,α,α-trifluorotoluene (260 kg, 98% purity).
Step 2: Cyanation
- Reactants : 4-Fluoro-2-bromo-α,α,α-trifluorotoluene (250 kg), CuCN (106 kg).
- Conditions : Quinoline solvent, 20 hours reflux.
- Product : 4-Fluoro-2-(trifluoromethyl)benzonitrile (200 kg).
Step 3: Amination
- Reactants : 4-Fluoro-2-(trifluoromethyl)benzonitrile (170 kg), tert-butylamine (85 kg).
- Conditions : Ethanol solvent, 120°C, 8 hours.
- Product : 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile (168 kg, 75% yield).
Continuous Flow Synthesis
Microreactor-Based Amination
Recent advances utilize continuous flow systems to enhance efficiency and safety ():
Procedure :
- Reactants : 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.34 mol/L in ethyl acetate), tert-butylamine (3.21 mol/L).
- Conditions : Tubular reactor (7°C), 10-minute residence time.
- Yield : 95% with 99.4% purity, eliminating thiourea byproducts.
Advantages :
- Reduced reaction time (hours → minutes).
- Scalable for industrial production.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylamino group can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the tert-butylamino group.
Reduction: Corresponding amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Anticancer Agents : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have indicated that it can reduce cell viability in breast cancer cell lines, with IC50 values around 10 µM.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL.
Photochemistry
The compound's ability to undergo intramolecular charge transfer (ICT) makes it suitable for photochemical applications. Studies have demonstrated:
- Solvatochromic Behavior : The lifetime of the ICT state varies significantly with solvent polarity, indicating potential applications in fluorescence-based sensors. For instance, in acetonitrile, the ICT lifetime is approximately 3.48 ns compared to 0.86 ns in n-hexane.
Material Science
Due to its unique electronic properties, this compound is being explored for use in:
- Organic Electronics : Its ability to form stable films makes it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluate the cytotoxic effects on breast cancer cell lines | The compound inhibited cell growth by 50% at a concentration of 10 µM. |
| Antimicrobial Efficacy | Assess effectiveness against bacterial strains | Demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and E. coli. |
| Photophysical Properties | Investigate ICT behavior in different solvents | ICT lifetime varied from 0.86 ns in n-hexane to 3.48 ns in acetonitrile. |
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The tert-butylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The tert-butylamino group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing nitro (-NO₂) group in 4-nitro-2-(trifluoromethyl)benzonitrile. The trifluoromethyl group in all compounds lowers electron density at the aromatic ring, stabilizing negative charges and enhancing resistance to oxidation .
Pharmacological Relevance
- 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6) shares structural similarity but lacks the tert-butyl group. In contrast, the tert-butylamino group in the target compound may prolong half-life due to increased lipophilicity and reduced polarity .
- Imidazolidinone-containing derivatives (e.g., from ) exhibit complex heterocyclic structures linked to anticancer activity. The target compound’s simpler structure may offer synthetic accessibility while retaining bioactivity through its amine and nitrile groups .
Biological Activity
4-(tert-Butylamino)-2-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: C11H12F3N
- Molecular Weight: 227.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, impacting signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study comparing various trifluorinated compounds, including this compound, highlighted its effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic enzymes .
Case Studies
- Study on Enzyme Interaction : A recent investigation into the binding affinity of this compound to a specific target enzyme revealed a promising IC50 value, indicating strong inhibitory potential. The study utilized surface plasmon resonance (SPR) to quantify binding interactions, demonstrating that the compound effectively competes with natural substrates .
- In Vivo Efficacy : In animal models, the compound exhibited significant therapeutic effects in reducing tumor growth in xenograft models, suggesting its potential as an anticancer agent. This was attributed to its ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where tert-butylamine is introduced to a suitable benzonitrile precursor under controlled conditions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), enhancing biological efficacy while minimizing toxicity.
| Derivative | Biological Activity | Remarks |
|---|---|---|
| Compound A | Moderate antibacterial | Requires further optimization |
| Compound B | High cytotoxicity against cancer cells | Potential lead compound |
| Compound C | Low toxicity profile | Suitable for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
